p-Methoxyphenyl glycinamide

Description

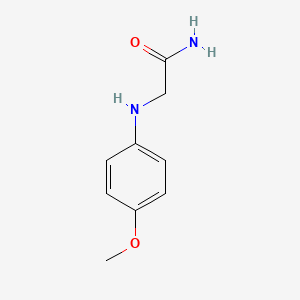

p-Methoxyphenyl glycinamide is a glycinamide derivative featuring a para-methoxyphenyl substituent. This compound is structurally characterized by a glycinamide backbone (NH₂-CH₂-CONH₂) modified with a methoxy group (-OCH₃) at the para position of the phenyl ring. Its applications span synthetic chemistry, materials science, and biomedical research, particularly in protective group strategies for glycosylation , lipid membrane engineering , and as a precursor for hydrogen-bonded polymers . The methoxy group enhances solubility and modulates electronic properties, influencing reactivity and intermolecular interactions.

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

2-(4-methoxyanilino)acetamide |

InChI |

InChI=1S/C9H12N2O2/c1-13-8-4-2-7(3-5-8)11-6-9(10)12/h2-5,11H,6H2,1H3,(H2,10,12) |

InChI Key |

IQTUFVWDVBETET-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NCC(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Methoxyphenyl glycinamide typically involves the reaction of 4-methoxyaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of automated systems and real-time monitoring ensures consistent quality and reduces the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

p-Methoxyphenyl glycinamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

Reduction: The acetamide moiety can be reduced to an amine under appropriate conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

Oxidation: 4-Methoxyphenol derivatives.

Reduction: 2-(4-Methoxy-phenylamino)ethanamine.

Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

p-Methoxyphenyl glycinamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of p-Methoxyphenyl glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the acetamide moiety play crucial roles in binding to the active site of the target, leading to inhibition or modulation of its activity. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparative Analysis with Structurally or Functionally Related Compounds

2.1 Urea and Thiourea Analogues

p-Methoxyphenyl glycinamide derivatives exhibit distinct activity profiles compared to urea and thiourea analogues. For example:

- Urea analogues with phenyl groups (e.g., compound 13b ) show higher activity (76.3%) than thiourea analogues (e.g., 14e , 49.7%) in unspecified reactions.

- In contrast, p-methoxyphenyl and p-tolyl groups demonstrate low activity in both urea (13j : 12.6%; 13d : 20.1%) and thiourea analogues (14g : 13.3%; 14f : 19.2%) .

Key Insight : The methoxy group’s electron-donating effect may reduce electrophilicity or hinder binding interactions compared to unsubstituted phenyl groups.

2.2 Glycinamide-Based Polymers

- N-Acryloyl Glycinamide (NAGA) : Forms thermoresponsive hydrogels via hydrogen bonding in poly(N-acryloyl glycinamide) (PNAGA) . Unlike this compound, NAGA lacks aromatic substituents, relying solely on dual amide groups for crosslinking. The methoxy group in this compound could alter hydrogel stability or phase transition temperatures, though direct data are unavailable.

- Bolaamphiphiles with Glycinamide Moieties : Quaternized glycinamide derivatives (e.g., C22/C32 chains with sugar and glycinamide groups) self-assemble into lipid bilayers . The p-methoxyphenyl group’s bulkiness may disrupt bilayer formation compared to simpler glycinamide-head bolaamphiphiles.

2.3 Protective Groups in Glycosylation

p-Methoxyphenyl glycosides serve as protective groups in oligosaccharide synthesis (e.g., donor 10 and 11), cleaved efficiently by ceric ammonium nitrate (CAN) . This contrasts with common protective groups like benzyl or acetyl, which require harsher conditions. The methoxy group’s stability under acidic conditions (e.g., 70% HOAc) makes it advantageous in multi-step syntheses.

2.4 Cinnamamide Derivatives

Structural and Functional Comparison Table

Research Implications and Gaps

- The methoxy group’s role in reducing reactivity in urea/thiourea systems warrants further mechanistic studies.

- Comparative studies on this compound’s hydrogel properties vs. NAGA could unlock tailored biomaterials.

Q & A

Q. What synthetic methodologies are recommended for preparing p-methoxyphenyl glycinamide derivatives, and how can reaction yields be optimized?

Methodological Answer:

- A validated protocol involves using pseudoephenamine glycinamide as a precursor, synthesized via a one- or two-step reaction with N-Boc glycine and pseudoephenamine enantiomers. Recrystallization from absolute ethanol yields a free-flowing crystalline solid (78% yield, 30-g scale). Key parameters include strict anhydrous conditions to avoid hydration and precise temperature control during aldolization .

- Yield optimization: Use high-purity starting materials, monitor reaction progress via TLC, and employ recrystallization to enhance diastereomeric purity .

Q. What spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?

Methodological Answer:

- X-ray crystallography : Resolves crystal packing and confirms absence of solvent/water molecules in the lattice (e.g., pseudoephenamine glycinamide structures) .

- Melting point analysis : A sharp melting point (168–170°C) indicates purity .

- NMR spectroscopy : Use H/C NMR to verify the p-methoxyphenyl group’s electronic environment and glycinamide backbone integrity.

Q. How can researchers assess the hygroscopic stability of this compound during storage?

Methodological Answer:

- Conduct dynamic vapor sorption (DVS) experiments to measure moisture uptake under controlled humidity.

- Compare with analogs like pseudoephedrine glycinamide, which exhibits higher hydration propensity. Store in desiccators with anhydrous calcium sulfate .

Advanced Research Questions

Q. How does the diastereoselectivity of this compound in aldol reactions compare to other glycinamide substrates?

Methodological Answer:

- p-Methoxyphenyl glycinamide derivatives exhibit superior syn-aldolization efficiency with aldehydes/ketones due to steric and electronic effects of the p-methoxy group.

- Experimental design: Use chiral HPLC to separate diastereomers and calculate diastereomeric ratios (dr). Compare with substrates lacking the methoxy group to isolate its stereochemical influence .

Q. What mechanistic insights explain the antiproliferative activity of metal complexes derived from this compound?

Methodological Answer:

- Coordination chemistry : Octahedral Co(II) and Cu(II) complexes with N,O-bidentate glycinamide ligands show moderate selectivity against MCF-7 cell lines.

- Experimental validation : Perform X-ray absorption spectroscopy (XAS) to confirm metal-ligand coordination modes. Use MTT assays to correlate structural features (e.g., halide ligands in [CuBrCl(HL)]) with cytotoxicity .

Q. How should researchers resolve contradictions in reported solubility data for this compound derivatives across solvents?

Methodological Answer:

- Controlled solubility studies : Use gravimetric analysis in solvents like ethanol, DMSO, and water at standardized temperatures (e.g., 25°C).

- Data normalization : Account for batch-to-batch purity variations (e.g., residual solvents detected via GC-MS). Cross-reference with crystallographic data to identify polymorphic forms .

Methodological Guidance for Data Robustness

Q. What statistical frameworks are recommended for analyzing structural-activity relationships (SAR) in this compound derivatives?

Methodological Answer:

- Apply multiple linear regression (MLR) to correlate substituent effects (e.g., methoxy position) with biological activity. Use descriptors like Hammett constants () or computational metrics (e.g., DFT-derived charges) .

- Validate models via leave-one-out cross-validation (LOOCV) and report /adjusted values .

Q. How can researchers ensure reproducibility in synthesizing this compound analogs?

Methodological Answer:

- Detailed protocols : Specify equivalents of reagents, reaction times, and purification steps (e.g., "recrystallize from ethanol" vs. "column chromatography").

- Batch documentation : Report lot numbers of starting materials and solvent suppliers. Use QC checks (e.g., HPLC purity >95%) .

Data Contradiction Management

Q. How to address discrepancies in reported reactivity of this compound under basic vs. acidic conditions?

Methodological Answer:

Q. What strategies mitigate ambiguity in glycinamide-metal complexation studies with conflicting spectroscopic data?

Methodological Answer:

- Combine techniques: Use EPR for Cu(II) oxidation state validation, IR for ligand binding confirmation, and single-crystal XRD for unambiguous structural assignment.

- Replicate experiments under inert atmospheres to exclude oxidation artifacts .

Tables for Key Data

| Parameter | Value/Technique | Reference |

|---|---|---|

| Melting Point | 168–170°C | |

| Recrystallization Solvent | Absolute ethanol | |

| Diastereomeric Ratio (dr) | >20:1 (syn-aldol adducts) | |

| Antiproliferative IC | 12–18 μM (MCF-7 cells, Co/Cu complexes) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.